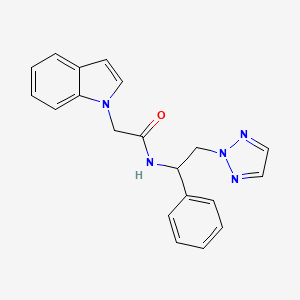
2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a hybrid molecule that combines the indole and triazole moieties, both known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O with a molecular weight of approximately 350.42 g/mol. Its structure features an indole ring linked to a phenyl group and a 1,2,3-triazole unit, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 350.42 g/mol |
| Melting Point | Not available |
| LogP | Not specified |
Antimicrobial Activity
Research indicates that compounds containing triazole groups exhibit significant antimicrobial properties. The introduction of the triazole moiety in this compound enhances its activity against various bacterial strains. For instance, studies have shown that similar indole-triazole hybrids possess antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Indole derivatives are well-documented for their anticancer properties. The presence of the triazole ring in this compound may synergistically enhance its cytotoxicity. In vitro studies have demonstrated that related indole-triazole compounds exhibit IC50 values in the micromolar range against several cancer cell lines, suggesting potential as anticancer agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis, which may extend to bacterial targets.
- Apoptosis Induction : Indoles are recognized for their ability to induce apoptosis in cancer cells through mitochondrial pathways . The hybrid structure may enhance this effect.
- Cell Cycle Arrest : Some studies suggest that indole-based compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of various indole-triazole hybrids, including our compound. The results indicated significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on cytotoxicity, a series of indole-triazole derivatives were tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, comparable to standard chemotherapeutics .
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(15-24-13-10-17-8-4-5-9-19(17)24)23-18(14-25-21-11-12-22-25)16-6-2-1-3-7-16/h1-13,18H,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVIHNHJWNVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














